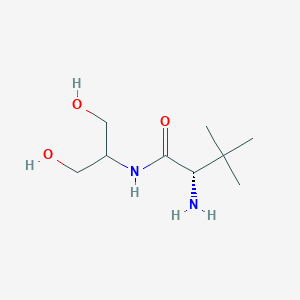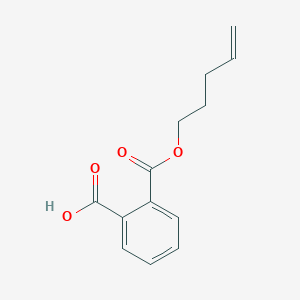
Monopent-4-enyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monopent-4-enyl phthalate is a chemical compound with the molecular formula C16H22O4Si. It is a derivative of phthalic acid, specifically a phthalate ester, which is commonly used in various industrial applications. Phthalates are known for their role as plasticizers, which are additives that increase the flexibility, transparency, durability, and longevity of plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Monopent-4-enyl phthalate can be synthesized through the esterification of phthalic anhydride with pent-4-en-1-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, resulting in the production of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of phthalic anhydride and pent-4-en-1-ol into a reactor, along with the acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity of the product. The resulting ester is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Monopent-4-enyl phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phthalic acid and other carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phthalate esters.
Applications De Recherche Scientifique
Monopent-4-enyl phthalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, including its effects on reproductive and developmental processes.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
Mécanisme D'action
Monopent-4-enyl phthalate exerts its effects primarily through its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to altered hormonal balance and physiological processes. The compound can bind to nuclear receptors, such as estrogen receptors, and modulate gene expression, affecting various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyl phthalate (DBP)
- Diethyl phthalate (DEP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Benzyl butyl phthalate (BBP)
Uniqueness
Monopent-4-enyl phthalate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to other phthalates, it may exhibit different reactivity and interactions with biological systems, making it a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C13H14O4 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
2-pent-4-enoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15) |
Clé InChI |
HYCQCFCIEMXEMJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-methanamine](/img/structure/B13904882.png)

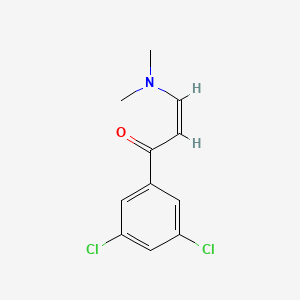
![tert-butyl 3-[(E)-3-cyanoprop-2-enylidene]azetidine-1-carboxylate](/img/structure/B13904892.png)
![(8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride](/img/structure/B13904905.png)
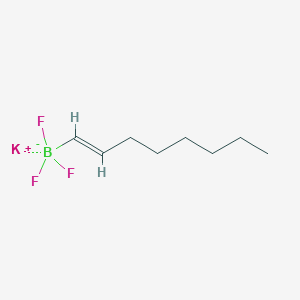
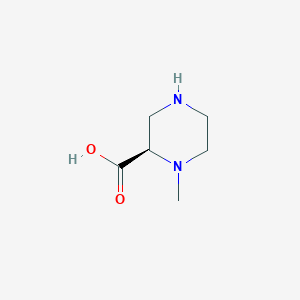
![N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide](/img/structure/B13904928.png)
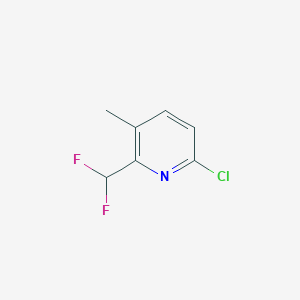
![1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13904938.png)
![benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B13904940.png)
